molecular formula C17H21N7O2S B2735446 4-cyano-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide CAS No. 2034520-51-7

4-cyano-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Cat. No. B2735446
CAS RN: 2034520-51-7
M. Wt: 387.46
InChI Key: BUQJANRNZFGHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21N7O2S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality 4-cyano-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyano-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

This compound is involved in the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These derivatives exhibit promising antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. The synthesis process includes cyclocondensation reactions and nucleophilic substitution, leading to a variety of derivatives with potential biological applications (Hassan et al., 2009).

Antifungal and Antimicrobial Activity

Research has identified derivatives of 4-cyano-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide with significant antifungal activity. These findings are crucial for developing new antimicrobial agents, showcasing the compound's versatility in contributing to novel therapeutic options (Khodairy et al., 2016).

Catalytic Applications and Chemical Synthesis

The compound has also been utilized in catalytic applications to synthesize N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. This underscores its role in facilitating complex organic transformations, which are beneficial for creating molecules with potential pharmacological activities (Khashi et al., 2014).

Carbonic Anhydrase Inhibition for Anticancer Applications

Derivatives of this compound have been explored as carbonic anhydrase inhibitors, particularly against isoforms relevant to cancer, such as hCA IX. This research highlights its potential in the development of anticancer and antimetastatic agents, demonstrating the compound's significance in medicinal chemistry and oncology (Lolak et al., 2019).

Electrochemical Properties and Applications

The electrochemical behavior of derivatives has been studied, revealing insights into their reduction and oxidation processes. Such studies are essential for understanding the compound's role in electrochemical sensors, energy storage, and conversion technologies (David et al., 1995).

properties

IUPAC Name

4-cyano-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2S/c1-23(2)16-20-15(21-17(22-16)24-9-3-4-10-24)12-19-27(25,26)14-7-5-13(11-18)6-8-14/h5-8,19H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQJANRNZFGHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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